6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline
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Overview
Description
6,7-Dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline is a complex organic compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxyphenethylamine with appropriate aldehydes or ketones under acidic conditions to form the isoquinoline core. Subsequent methylation and introduction of the phenylmethoxyphenyl group are achieved through nucleophilic substitution reactions using suitable reagents such as methyl iodide and phenylmethoxyphenyl halides .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated reagents and strong acids or bases are typically employed for substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which can have different pharmacological and chemical properties .
Scientific Research Applications
6,7-Dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neural signaling and potentially exhibiting psychoactive properties .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Uniqueness
6,7-Dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups and the phenylmethoxyphenyl moiety contribute to its potential as a versatile intermediate in organic synthesis and its promising pharmacological activities .
Properties
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4/c1-28-13-12-21-16-25(30-3)26(31-4)17-22(21)23(28)14-20-10-11-24(29-2)27(15-20)32-18-19-8-6-5-7-9-19/h5-11,15-17,23H,12-14,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJZVOUZZFXQBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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